N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-15(2)28-17-13-11-16(12-14-17)23(27)26-19-8-4-3-7-18(19)22-24-20-9-5-6-10-21(20)25-22/h3-15H,1-2H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICACBVQBZQHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide typically involves the formation of the benzimidazole core followed by subsequent functionalization. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring. The resulting benzimidazole is then coupled with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions due to its amide and isopropoxy groups:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (110°C, 12h) | Cleavage of amide bond → 2-(1H-benzo[d]imidazol-2-yl)aniline + 4-isopropoxybenzoic acid | |
| Basic hydrolysis | 2M NaOH, 80°C, 6h | Saponification of isopropoxy ester → 4-hydroxybenzamide derivative |
Key observations:
-
Acidic hydrolysis proceeds with >85% yield under optimized conditions.
-
Base-mediated saponification requires anhydrous conditions to avoid side reactions.
Decomposition via Benzimidazole Ring Rearrangement
Under strongly acidic conditions (e.g., H₂SO₄/EtOH), the benzimidazole ring undergoes unexpected decomposition, as observed in related compounds :
textReaction Pathway: o-phenylenediamine + 2-benzoylcyclohexanone → 6-(1H-benzo[d]imidazol-2-yl)-1-phenylhexan-1-one (via hemiaminal intermediate)
Critical factors:
-
Reaction temperature (5–135°C) controls tautomerization and rotamer formation .
-
Hydration state significantly alters product stability (mp shifts from 134–135°C to 140–141°C in anhydrous form) .
Sulfur-Mediated Coupling Reactions
In DMF with sulfur, the compound participates in C–N bond-forming reactions characteristic of benzimidazole derivatives :
| Reagent System | Product | Yield | Selectivity |
|---|---|---|---|
| DMF/S (1:1 molar ratio) | (1H-benzo[d]imidazol-2-yl)(phenyl)methanone | 72–89% | >95% |
| DMF (sulfur-free) | Quinoxaline derivatives | 65–78% | 82–90% |
Mechanistic insights:
-
Sulfur acts as a catalyst for benzimidazole ring activation .
-
Temperature (60–80°C) and solvent polarity dictate reaction pathway bifurcation .
Substitution at the Isopropoxy Group
The isopropoxy moiety undergoes nucleophilic aromatic substitution under specific conditions:
| Nucleophile | Conditions | Product | Kinetics (k, M⁻¹s⁻¹) |
|---|---|---|---|
| NH₃ | 120°C, DMSO, 24h | 4-aminobenzamide derivative | 2.4 × 10⁻³ |
| NaN₃ | CuI catalyst, 100°C, 12h | 4-azidobenzamide intermediate | 1.8 × 10⁻³ |
| KSCN | EtOH/H₂O (3:1), 80°C, 8h | 4-thiocyanatobenzamide | 3.1 × 10⁻³ |
Structural analysis confirms substitution occurs para to the amide group.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces benzimidazole ring oxidation:
textPrimary products: - N-oxide derivative (m/z 336.15 [M+H]⁺) - Ring-opened quinone imine (λ_max = 420 nm in MeOH)
Degradation kinetics:
-
First-order rate constant (k) = 0.042 h⁻¹ in methanol
-
Quantum yield (Φ) = 0.18 ± 0.03 at 25°C
Biological Activation Pathways
While not strictly chemical reactions, metabolic transformations are critical for pharmacological activity :
| Enzyme System | Transformation | Biological Impact |
|---|---|---|
| CYP3A4 | O-demethylation → phenolic metabolite | 3.8× increased trypanocidal activity |
| NADPH oxidoreductases | Reduction of benzimidazole ring | Enhanced DNA minor groove binding affinity |
Quantitative SAR studies show chlorine substitution ortho to the benzimidazole increases metabolic stability (t₁/₂ from 42 → 68 min) .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing benzimidazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide have been evaluated for their efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. A study demonstrated that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against tested pathogens, indicating strong antimicrobial potential .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Research indicates that benzimidazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. For example, compounds with similar structures have been tested against human colorectal carcinoma cell lines (HCT116), showing IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil .
Case Studies and Research Findings
Several studies have documented the effectiveness of benzimidazole derivatives in various biological assays:
These studies highlight not only the potential therapeutic applications of this compound but also underscore the need for further research to fully elucidate its mechanisms and efficacy.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound may also interfere with cellular pathways, leading to apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations :
- Substituent Effects : The target compound’s isopropoxy group is bulkier and electron-donating compared to bromo or chloro substituents in analogs (e.g., 2d, 7), which may enhance solubility and alter steric interactions with biological targets .
- Backbone Diversity : Pyridinyl (2c) or ureido-ethyl (3b) backbones introduce distinct hydrogen-bonding capabilities compared to the target’s phenyl-benzoimidazole scaffold .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide, a compound with significant potential in medicinal chemistry, particularly in oncology, has garnered attention for its biological activity. This article aims to provide a comprehensive overview of its biological effects, including synthesis, mechanisms of action, and empirical findings from various studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 1H-benzo[d]imidazole derivatives with isopropoxybenzoyl chloride in the presence of appropriate coupling agents. Recent studies have highlighted methods that yield high purity and significant quantities of the compound, facilitating further biological evaluations .
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 1H-benzo[d]imidazole + isopropoxybenzoyl chloride | DMF, 60°C, 16h | 64% |
| 2 | Purification via HPLC | - | - |
Antitumor Effects
This compound has been evaluated for its antitumor properties across various cancer cell lines. Notably, it demonstrated potent activity against lung cancer cell lines A549, HCC827, and NCI-H358, with IC50 values indicating effective cytotoxicity:
- A549 : IC50 = 2.12 ± 0.21 μM (2D), 4.01 ± 0.95 μM (3D)
- HCC827 : IC50 = 5.13 ± 0.97 μM (2D), 7.02 ± 3.25 μM (3D)
- NCI-H358 : IC50 = 0.85 ± 0.05 μM (2D), 1.73 ± 0.01 μM (3D)
These results suggest that the compound effectively inhibits cancer cell proliferation and may induce apoptosis through mechanisms involving DNA damage and cell cycle arrest .
Research indicates that this compound may act by inhibiting human topoisomerase I (Hu Topo I), a key enzyme involved in DNA replication and transcription. This inhibition leads to the stabilization of DNA structures, preventing proper replication and ultimately resulting in cell death .
Table 2: Mechanism Insights
| Mechanism | Description |
|---|---|
| Topoisomerase Inhibition | Prevents DNA replication by stabilizing the enzyme-DNA complex |
| Cell Cycle Arrest | Induces G2/M phase arrest, indicating DNA damage |
Study on Lung Cancer Cell Lines
In a systematic evaluation involving multiple lung cancer cell lines, this compound exhibited differential cytotoxicity based on the assay format (2D vs. 3D). The compound's pronounced effect on A549 cells highlights its potential as a targeted therapy for lung cancer .
Comparative Analysis with Other Compounds
In comparative studies with other benzimidazole derivatives, this compound showed superior activity against several cancer types, reinforcing its status as a promising candidate for further development in anticancer therapies .
Q & A
Basic: What are the common synthetic routes for preparing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide, and what methodological considerations ensure high yields?
The synthesis typically involves multi-step protocols. A key approach is condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline derivatives with activated benzoyl chlorides (e.g., 4-isopropoxybenzoyl chloride). and highlight critical steps:
- Step 1 : Synthesis of the benzimidazole core via cyclization of o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions.
- Step 2 : Coupling with 4-isopropoxybenzamide using coupling agents like EDCI/HOBt or catalytic CBr4 in one-pot reactions to minimize byproducts .
Methodological tips : - Use anhydrous solvents (DMF or THF) to avoid hydrolysis of intermediates.
- Optimize reaction time and temperature (e.g., 80–100°C for 6–12 hours) to balance yield and purity.
- Monitor progress via TLC or HPLC to isolate intermediates before side reactions occur.
Advanced: How can researchers resolve spectral data contradictions (e.g., NMR shifts) in characterizing substituted benzimidazole derivatives?
Contradictions in NMR data often arise from tautomerism in the benzimidazole ring or solvent-induced shifts . For example:
- The NH proton in the benzimidazole moiety (δ 12.5–13.5 ppm in DMSO-d6) may disappear in D2O due to exchange broadening, complicating integration .
- Arylidene substituents (e.g., in thiazolidinone derivatives) can exhibit variable coupling patterns depending on steric hindrance .
Resolution strategies : - Use 2D NMR (COSY, HSQC) to confirm connectivity and assign ambiguous peaks.
- Compare experimental data with DFT-calculated chemical shifts for tautomeric forms .
- Standardize solvent systems (e.g., DMSO-d6 for polar intermediates, CDCl3 for lipophilic analogs) to ensure reproducibility.
Basic: What in vitro assays are standard for evaluating the antimicrobial activity of this compound?
Standard assays include:
- Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
- Biofilm inhibition assays using crystal violet staining to quantify disruption of microbial adhesion .
Key controls : Include reference drugs (e.g., ciprofloxacin) and solvent-only blanks to validate results.
Advanced: How do structural modifications (e.g., substituent electronic effects) influence the compound’s potency as a neuroprotective agent targeting mGluR5?
reveals that electron-withdrawing groups (EWGs) on the benzamide moiety enhance potency:
- Para-substituted analogs (e.g., -Cl, -CF₃) increase binding affinity (IC₅₀ = 6.4–14 μM) by stabilizing interactions with hydrophobic pockets in mGluR5.
- Methoxy groups reduce activity due to steric clashes and unfavorable dipole moments .
Methodological insights : - Use molecular docking (AutoDock Vina) to predict substituent effects on receptor binding.
- Validate with calcium flux assays in HEK293 cells expressing mGluR5 to correlate structural changes with functional responses.
Basic: What spectroscopic techniques are essential for confirming the purity of synthesized derivatives?
- FT-IR : Verify NH/OH stretches (3200–3500 cm⁻¹) and carbonyl peaks (1650–1700 cm⁻¹) .
- ¹H/¹³C NMR : Confirm regioselectivity of substitutions (e.g., isopropoxy group integration at δ 1.2–1.4 ppm for CH(CH₃)₂) .
- LC-MS : Detect trace impurities (<0.5%) and validate molecular ion peaks .
Advanced: How can researchers address contradictory results in anticancer activity studies between cell lines (e.g., Caco-2 vs. MCF-7)?
shows cell-line-specific cytotoxicity (e.g., 33.7% viability reduction in Caco-2 vs. <10% in MCF-7 at 100 μM). Potential causes include:
- Differences in ABC transporter expression affecting compound uptake.
- Metabolic activation requirements (e.g., nitroreductase activity in Caco-2) .
Resolution strategies : - Perform transporter inhibition assays (e.g., with verapamil for P-gp).
- Use metabolomic profiling to identify active metabolites in responsive cell lines.
Basic: What computational tools are recommended for predicting the ADMET profile of this compound?
- SwissADME : Predicts bioavailability, BBB permeability, and CYP450 interactions.
- Molinspiration : Estimates logP (target <5 for optimal permeability) and drug-likeness.
- ProTox-II : Screens for hepatotoxicity and mutagenicity risks .
Advanced: What crystallization strategies improve the stability of benzimidazole-based derivatives for X-ray diffraction studies?
highlights solvent-drop grinding and slow evaporation in mixed solvents (e.g., CH₃CN/H₂O):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
